2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that combines several functional groups, including benzimidazole, sulfanyl, and tetrahydrobenzothieno pyrimidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at different positions on the molecule .
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and tetrahydrobenzothieno pyrimidinone analogs. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture .
Uniqueness
What sets 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
618879-68-8 |
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Molecular Formula |
C20H20N4OS2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20N4OS2/c1-2-24-19(25)17-12-7-3-6-10-15(12)27-18(17)23-20(24)26-11-16-21-13-8-4-5-9-14(13)22-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,22) |
InChI Key |
DILURCXKNHRZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=NC4=CC=CC=C4N3)SC5=C2CCCC5 |
Origin of Product |
United States |
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